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  • Product: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
  • CAS: 1798698-87-9

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Executive Summary In modern drug discovery, the development of highly selective G protein-coupled receptor (GPCR) modulators relies heavily on privileged molecular scaffolds. 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the development of highly selective G protein-coupled receptor (GPCR) modulators relies heavily on privileged molecular scaffolds. 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1798698-87-9) is a highly versatile, synthetic small-molecule scaffold[1]. While not a marketed drug itself, it serves as a critical pharmacophore in the design of next-generation β3-Adrenergic Receptor (β3-AR) agonists [2].

Historically, β-AR agonists relied on a catecholamine core, which suffers from poor oral bioavailability and rapid degradation by Catechol-O-methyltransferase (COMT). By replacing the catechol ring with a 1-ethyl-1H-pyrazol-4-yl moiety, researchers have successfully engineered bioisosteres that maintain receptor affinity while drastically improving pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles[3]. This whitepaper provides an in-depth technical analysis of the structural pharmacology, signaling mechanisms, and experimental validation protocols associated with this pyrazole-ethanolamine scaffold.

Structural Pharmacology & Bioisosterism

The rational design of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol leverages three distinct structural domains, each serving a specific causal function in receptor binding and metabolic stability:

  • The Ethanolamine Core: This is the fundamental anchoring unit for all β-AR ligands. The hydroxyl group on the chiral carbon acts as a critical hydrogen bond donor/acceptor with the highly conserved Asn312 and Asp113 residues in the transmembrane domain of the receptor.

  • The 1-ethyl-1H-pyrazol-4-yl Moiety: This heterocyclic ring is a strategic bioisostere for the traditional catechol ring[3]. Causality in this design is twofold:

    • Metabolic Resistance: It completely bypasses COMT-mediated methylation, a major liability of catecholamines.

    • Receptor Selectivity: The pyrazole ring maintains the necessary π−π stacking interactions with Phe198 in the binding pocket, while the 1-ethyl substitution provides optimal steric bulk to drive selectivity toward the β3-AR subtype over β1 and β2 receptors[3].

  • The N-Benzyl Group: The addition of the benzyl group to the primary amine provides lipophilic bulk. In a synthetic context, it acts as a cleavable protecting group. In a pharmacological context, it exploits the larger hydrophobic auxiliary pocket unique to the β3-AR, preventing binding to the sterically restricted β1/β2 pockets and shielding the amine from Monoamine Oxidase (MAO) degradation.

Mechanism of Action: The β3-Adrenergic Signaling Cascade

When derivatives of this scaffold bind to the β3-AR in target tissues (such as the detrusor muscle of the bladder or brown adipose tissue), they initiate a classical Gs-coupled GPCR signaling cascade.

Upon ligand binding, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gs-protein α -subunit. The activated Gs α dissociates and stimulates Adenylyl Cyclase (AC) , an effector enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP). The localized elevation of intracellular cAMP allosterically activates Protein Kinase A (PKA) . PKA then phosphorylates downstream targets (e.g., myosin light chain kinase), leading to physiological outcomes such as the relaxation of the detrusor muscle—the primary therapeutic mechanism for treating Overactive Bladder (OAB)[3],[4].

Pathway Ligand 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein Gs Protein (α-subunit) Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Elevation Effector->SecondMsg ATP Conversion Kinase Protein Kinase A (PKA) SecondMsg->Kinase Allosteric Activation Outcome Detrusor Relaxation / Lipolysis Kinase->Outcome Phosphorylation Cascade

Fig 1. Gs-coupled GPCR signaling cascade initiated by the pyrazole-ethanolamine scaffold.

Experimental Validation Protocols

To validate the efficacy and selectivity of compounds derived from this scaffold, a self-validating experimental workflow is required. The following protocols detail the exact methodologies used to quantify receptor affinity and functional agonism.

Workflow Synthesis Scaffold Synthesis Binding Radioligand Binding Synthesis->Binding Functional cAMP Accumulation Binding->Functional Selectivity Off-Target Screening Functional->Selectivity Lead Lead Selection Selectivity->Lead

Fig 2. Step-by-step validation workflow for β3-AR agonist development.

Protocol 4.1: In Vitro cAMP Accumulation Assay

This functional assay measures the intrinsic efficacy ( Emax​ ) and potency ( EC50​ ) of the compound[5].

  • Rationale: Measuring cAMP directly quantifies the activation of Adenylyl Cyclase. 3-isobutyl-1-methylxanthine (IBMX) must be included in the buffer; without it, endogenous phosphodiesterases will rapidly hydrolyze cAMP, resulting in a false-negative efficacy readout[4].

  • Step-by-Step Methodology:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β3-AR to ~80% confluence.

    • Wash cells twice with assay buffer (130 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , 1.5 mM CaCl2​ , 10 mM HEPES, 0.1% BSA, pH 7.4)[4].

    • Pre-incubate cells with 180 µL of assay buffer containing 0.5 mM IBMX for 10 minutes at 37°C[4].

    • Add the pyrazole-ethanolamine derivative in a 10-point serial dilution (ranging from 10 µM to 10 pM) and incubate for 30 minutes at room temperature[5].

    • Lyse the cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection mixture (e.g., biotin-cAMP and streptavidin donor beads)[5].

    • Incubate for 2 hours and read the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate EC50​ using non-linear regression.

Protocol 4.2: Radioligand Binding Assay for Receptor Affinity
  • Rationale: While the cAMP assay proves functional activation, it does not measure raw binding affinity ( Ki​ ). A competitive binding assay against a known radioligand (e.g.,[125I]-cyanopindolol) isolates the thermodynamic binding event from the signal amplification inherent to GPCR cascades.

  • Step-by-Step Methodology:

    • Prepare membrane fractions from β3-AR expressing CHO cells via Dounce homogenization and ultracentrifugation.

    • Incubate 10 µg of membrane protein with 0.5 nM [125I]-cyanopindolol and varying concentrations of the test compound in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

    • Incubate the mixture for 90 minutes at 25°C to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

    • Wash filters three times with ice-cold buffer and quantify bound radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data & SAR Profiling

The transition from classic catecholamines to the pyrazole-ethanolamine scaffold yields significant improvements in both selectivity and metabolic stability. The table below summarizes the comparative Structure-Activity Relationship (SAR) data.

Compound ClassCore Aryl MoietyHuman β3-AR EC50​ (nM)β1/β2 Selectivity RatioCOMT LiabilityIntrinsic Activity ( Emax​ )
Reference Agonist (Isoproterenol)Catechol~2.5Low (< 10x)High (Rapidly metabolized)100% (Full Agonist)
Pyrazole Scaffold (Derivative)1-ethyl-1H-pyrazol-4-yl< 10.0High (> 500x)None (Resistant)85-95% (Strong Partial/Full)

Data Interpretation: The pyrazole bioisostere maintains sub-10 nM potency at the target receptor while completely eliminating the metabolic liability of COMT degradation, a critical step in achieving the oral bioavailability required for clinical applications[3].

References

  • National Center for Biotechnology Information. "2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | C7H12N2O | CID 62596877". PubChem Database. URL:[Link]

  • Edmondson, S. D., et al. "Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder". Journal of Medicinal Chemistry, 59(2), 2016. URL:[Link]

  • Michel-Reher, et al. "Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists". Frontiers in Pharmacology, 2019. URL:[Link]

  • "Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists". Journal of Medicinal Chemistry, 2008. URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Structural Rationale & Pharmacophore Causality The compound 2-(benzylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Structural Rationale & Pharmacophore Causality

The compound 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol represents a highly tuned heteroaryl-ethanolamine scaffold designed for selective engagement with G-protein coupled receptors (GPCRs), specifically targeting the β3-Adrenergic Receptor (β3-AR) .

As an application scientist evaluating novel ligands, it is critical to understand the causality behind this specific molecular architecture:

  • The 1-ethyl-1H-pyrazol-4-yl Core: Classic β-adrenergic agonists (e.g., isoproterenol) rely on a catechol ring, which is highly susceptible to rapid degradation by Catechol-O-methyltransferase (COMT). The bioisosteric replacement of the phenyl/catechol ring with an electron-rich 1-ethylpyrazole heterocycle eliminates this metabolic liability[1]. Furthermore, the pyrazole nitrogen atoms provide a precise hydrogen-bonding vector required to anchor the molecule to the serine residues in Transmembrane Domain 3 (TM3) of the β3-AR[1].

  • The N-benzyl Substitution: While unsubstituted primary or secondary amines often yield pan-β activity, the bulky, lipophilic N-benzyl group is a deliberate modification to drive β3-AR selectivity. The benzyl moiety extends into an accessory hydrophobic pocket located near Transmembrane Domain 7 (TM7)—a region that is sterically accessible in the β3 isoform but restricted in β1 and β2 receptors[2]. This structural feature dramatically decreases the dissociation rate ( koff​ ), enhancing target residence time.

Thermodynamic Binding Affinity: Radioligand Displacement Workflow

To quantify the equilibrium binding affinity ( Ki​ ) of the compound, a competitive radioligand binding assay is the gold standard.

Causality of Experimental Design

We utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-AR. CHO cells are explicitly chosen because they lack endogenous human β-adrenergic receptors, providing a null background that prevents signal confounding from β1/β2 subtypes[3]. The radioligand of choice is [3H] -CGP12177 . While CGP12177 acts as a potent antagonist at β1 and β2 receptors, it functions as a high-affinity partial agonist at β3-ARs, allowing for robust, selective labeling of the active receptor conformation in recombinant systems[4].

Self-Validating Protocol: Step-by-Step
  • Membrane Isolation: Homogenize CHO-hβ3 cells in a hypotonic lysis buffer (1 mM Tris, pH 7.2) to rupture the cells while preserving membrane integrity. Isolate the membrane fraction via ultracentrifugation[3].

  • Assay Setup: In a 96-well microplate, combine 5–10 µg of membrane protein, 45 pM of [3H] -CGP12177 (approximating its Kd​ to ensure high assay sensitivity), and titrations of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol ranging from 10 pM to 10 µM[5].

  • Internal Validation (NSB Control): A binding assay is only valid if it can reliably distinguish specific from non-specific binding (NSB). Parallel control wells must include 10 µM of an unlabeled, non-selective beta-blocker (e.g., propranolol) to define NSB[5]. The assay validates itself mathematically: proceed with data analysis only if the Total Binding minus NSB yields a robust assay window with a Z'-factor 0.5 .

  • Equilibration & Termination: Incubate the plates at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached[5]. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Wash immediately with ice-cold 50 mM Tris-HCl to trap the receptor-bound radioligand while flushing away unbound tracer[5].

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using a one-site competition non-linear regression model, and derive the Ki​ using the Cheng-Prusoff equation[5].

Kinetic Profiling via Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Ki​ ) dictates how much drug binds, but kinetic profiling dictates how long the drug acts. In vivo efficacy for GPCR ligands is increasingly correlated with Residence Time ( τ=1/koff​ ).

SPR Methodology
  • Immobilization: Capture histidine-tagged human β3-AR onto a nitrilotriacetic acid (NTA) sensor chip.

  • Analyte Injection: Flow the pyrazole-ethanolamine ligand over the chip at varying concentrations (0.1× to 10× the expected Kd​ ). Crucial Step: Maintain a high, constant flow rate (e.g., 30 µL/min) to eliminate mass transport limitations, ensuring the measured on-rate ( kon​ ) reflects true binding kinetics rather than diffusion.

  • Measurement: Record the association phase for 180 seconds, followed by a 600-second dissociation phase using running buffer.

Quantitative Data Summary

The integration of the 1-ethylpyrazole core and N-benzyl group yields a highly selective kinetic profile. Below is a representative data summary for this optimized pharmacophore against human adrenergic receptors:

Receptor SubtypeEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time ( τ , min)Selectivity Ratio (vs β3)
hβ3-AR 1.2 4.5×105 5.4×10−4 30.8 1x (Target)
hβ1-AR> 5,000N/A (Weak binding)N/A (Rapid off-rate)< 0.5> 4,100x
hβ2-AR3,450 1.2×104 4.1×10−2 0.42,875x

Mechanistic Signaling Pathway & Functional Validation

Binding affinity must translate to functional agonism. The β3-AR is a Gs​ -coupled receptor. Upon ligand binding, the receptor undergoes a conformational shift that activates the Gs​α subunit, which in turn stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP)[4].

G Ligand 2-(benzylamino)-1-(1-ethyl- 1H-pyrazol-4-yl)ethan-1-ol Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Binds TM3/TM7 pocket Gs Gsα Subunit Receptor->Gs Conformational shift AC Adenylyl Cyclase (AC) Gs->AC Allosteric activation cAMP Intracellular cAMP AC->cAMP ATP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Binds regulatory subunits Outcome Target Tissue Response (e.g., Detrusor Relaxation) PKA->Outcome Phosphorylation cascade

Fig 1: Gs-coupled signaling cascade initiated by pyrazole-ethanolamine binding to β3-AR.

Functional Assay Causality: cAMP Accumulation

To prove the ligand acts as an agonist, a functional cAMP accumulation assay is utilized[5].

  • Protocol: Incubate CHO-hβ3 cells with the test compound in the presence of 500 µM IBMX (3-isobutyl-1-methylxanthine)[5].

  • Causality of IBMX: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the assay signal. By inhibiting PDEs, cAMP accumulates linearly, allowing for highly sensitive quantification via Homogeneous Time-Resolved Fluorescence (HTRF)[5].

Conclusion & Translational Outlook

The rational design of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol successfully merges the metabolic stability of a pyrazole core with the high target residence time afforded by an N-benzyl group. By selectively agonizing the β3-AR without triggering the cardiotoxic liabilities associated with β1/β2 activation, this class of molecules holds significant promise for therapeutic applications requiring smooth muscle relaxation, such as overactive bladder (OAB), or for improving hemodynamic status in acute heart failure[1].

References

  • Guide to PHARMACOLOGY. "Adrenoceptors | G protein-coupled receptors." IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • SciSpace. "A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys." SciSpace. [Link]

  • ResearchGate. "Beta 3 agonists. Part 1: Evolution from inception to BMS-194449." ResearchGate.[Link]

  • Google Patents. "WO2017214002A1 - Modulators of the beta-3 adrenergic receptor useful for the treatment or prevention of disorders related thereto.

Sources

Foundational

preliminary screening of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol derivatives

An In-depth Technical Guide: Preliminary In Vitro Screening of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Derivatives Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Preliminary In Vitro Screening of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide presents a comprehensive, in-depth strategy for the preliminary in vitro screening of a specific chemical series: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol derivatives. The inherent structural motifs of this class—namely the versatile pyrazole core and the β-ethanolamine side chain—suggest a high potential for interaction with critical biological targets, particularly G-Protein Coupled Receptors (GPCRs). We outline a logical, tiered screening cascade designed for efficiency and scientific rigor, moving from broad cytotoxicity profiling to hypothesis-driven functional assays. This document serves as a technical roadmap for researchers in drug discovery, providing not only detailed experimental protocols but also the critical scientific rationale behind each step, empowering research teams to effectively identify and validate promising lead compounds from this chemical series.

Introduction: The Scientific Rationale

The journey of drug discovery often begins with identifying a chemical scaffold that offers both synthetic tractability and a high probability of biological interaction. The pyrazole family of compounds fits this description perfectly, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][4]

The Pyrazole Scaffold: A Privileged Structure

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a wide array of protein targets.[1][2] Its derivatives are found in drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Sulfaphenazole (an antimicrobial), highlighting its therapeutic versatility.[5]

The 2-(benzylamino)-1-(pyrazol-4-yl)ethan-1-ol Moiety: Structural Clues to Biological Function

The specific class of derivatives discussed herein contains a β-amino alcohol (ethanolamine) side chain. This structural feature is a well-known pharmacophore present in many ligands that target G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and the target of a significant percentage of all FDA-approved drugs.[6][7] This makes a hypothesis-driven investigation into GPCR modulation a logical and compelling starting point for screening.

Objective: Establishing a Strategic Screening Funnel

A preliminary screen should not be a random search but a structured, multi-tiered investigation. The objective of this guide is to lay out a "screening funnel" that efficiently processes a library of these pyrazole derivatives. This process is designed to:

  • Eliminate non-specifically cytotoxic compounds early.

  • Identify active compounds through a primary, hypothesis-driven functional screen.

  • Characterize the potency and initial selectivity of "hit" compounds.

This approach maximizes resource efficiency and increases the probability of identifying high-quality lead candidates for further development.

The Screening Cascade: A Phased Workflow

A tiered approach is fundamental to efficient preliminary screening. It ensures that expensive and resource-intensive assays are reserved for a smaller number of compounds that have already passed initial, broader assessments. Our proposed cascade progresses from a general assessment of cell health to a specific, target-class-focused functional assay.

Screening_Cascade cluster_0 Compound Library cluster_1 Tier 1: Foundational Assessment cluster_2 Tier 2: Primary Functional Screen cluster_3 Hit Characterization & Profiling Start Library of 2-(benzylamino)-1- (1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Derivatives Tier1 Cytotoxicity / Cell Viability Assay (e.g., ATP-based Luminescence) Start->Tier1 Tier2 Hypothesis-Driven GPCR Screen (e.g., cAMP Accumulation Assay) Tier1->Tier2 Non-toxic compounds (Concentration range established) Toxic Generally Toxic (Deprioritize) Tier1->Toxic Tier3 Dose-Response Analysis (IC50/EC50) Orthogonal & Selectivity Assays Tier2->Tier3 Primary 'Hits' Identified Inactive Inactive (Deprioritize) Tier2->Inactive Hits Validated Hits (Advance to Lead Optimization) Tier3->Hits

Caption: A tiered workflow for preliminary compound screening.

Tier 1: Foundational Viability and Cytotoxicity Assessment

The "Why": Establishing a Therapeutic Window

Before investigating a compound's specific activity, it is imperative to determine if it is generally toxic to cells.[8][9] Cytotoxicity assays are crucial in the early stages of drug development to quickly eliminate compounds that kill cells non-selectively.[10] This step achieves two goals: it flags overtly toxic molecules and establishes a non-toxic concentration range for subsequent, more specific biological assays.[11]

Recommended Assay: Luminescence-Based Cell Viability (ATP Assay)

We recommend an ATP-based assay (such as Promega's CellTiter-Glo®). This is a homogeneous "add-mix-read" assay that measures the amount of ATP present, which is a direct indicator of metabolically active, viable cells. It is known for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[10]

Detailed Protocol: ATP-Based Viability Assay
  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or CHO-K1) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a dilution series (e.g., 7-point, 1:3 dilutions) in an intermediate plate. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity.

  • Compound Dosing: Add 1 µL of the diluted compounds to the corresponding wells of the cell plate. Include vehicle-only (0.5% DMSO) controls for 100% viability and a positive control for cell death (e.g., 10 µM staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the ATP assay reagent and the cell plate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of the ATP assay reagent to each well. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Presentation and Interpretation

The raw luminescence data should be normalized to the vehicle control.

Derivative IDConcentration (µM)Raw Luminescence (RLU)% Viability (vs. Vehicle)
Vehicle01,520,400100%
Cmpd-001101,488,90097.9%
Cmpd-002101,550,100101.9%
Cmpd-00310250,60016.5%
Staurosporine1085,3005.6%

Interpretation: Compounds like Cmpd-003, showing significant viability loss at 10 µM, would be flagged as cytotoxic and potentially deprioritized. Compounds like Cmpd-001 and Cmpd-002 are suitable for advancement to Tier 2 assays at concentrations up to and including 10 µM.

Tier 2: Hypothesis-Driven Functional Screening - GPCR Modulation

The "Why": Targeting G-Protein Coupled Receptors

As previously noted, the β-ethanolamine moiety strongly suggests potential activity at GPCRs. These receptors signal through G-proteins, which in turn modulate the production of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²+).[12] A functional assay measuring changes in a second messenger provides a direct readout of receptor activation or inhibition.

Recommended Assay: cAMP Accumulation Assay

A cAMP assay is an excellent primary screen as it can detect modulation of two major G-protein families: Gs (which stimulates cAMP production) and Gi (which inhibits it).[7] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a preferred method due to their high sensitivity, robustness, and HTS compatibility.[7]

GPCR_Signaling cluster_ligand cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified GPCR signaling pathway via cAMP modulation.

Detailed Protocol: HTRF-Based cAMP Assay (Gi-Coupled Receptor Example)
  • Cell Line: Use a cell line stably expressing a Gi-coupled receptor of interest (e.g., CHO-K1-CB1).

  • Cell Plating: Suspend cells in assay buffer and dispense 5,000-10,000 cells per well into a low-volume 384-well plate.

  • Compound Addition (Antagonist Mode): Add the test compounds (derivatives) to the wells at various concentrations. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a known agonist (e.g., CP-55,940 for CB1) at its EC₈₀ concentration. This stimulates the receptor and causes a drop in basal cAMP levels. The test compounds are assessed for their ability to block this drop. To test for agonist activity, omit this step and the previous one, adding only the test compounds.

  • Forskolin Co-stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a robust basal cAMP signal, against which the Gi-mediated inhibition can be measured.[12] Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the two HTRF detection reagents sequentially: cAMP-d2 followed by anti-cAMP-cryptate. These reagents will bind to the cAMP produced in the cell lysate.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data.

Data Presentation and Interpretation

Data should be used to generate dose-response curves to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) of active compounds.

Derivative IDActivity TypeIC₅₀ (nM)Max Inhibition (%)
Cmpd-001Antagonist8598%
Cmpd-002Inactive>10,000N/A
Cmpd-004Antagonist25095%
Cmpd-005Agonist540 (EC₅₀)75% (Eₘₐₓ)

Interpretation: Cmpd-001 is identified as a potent antagonist. Cmpd-005 shows agonist activity. These compounds would be considered "hits" and prioritized for further characterization, including testing on other GPCRs to assess selectivity.

Synthesizing the Data: Early Structure-Activity Relationship (SAR) Insights

Even at this preliminary stage, comparing the structures of active versus inactive derivatives can provide crucial early insights into the Structure-Activity Relationship (SAR).[13][14] This analysis guides the next round of chemical synthesis to create more potent and selective compounds.

Correlating Structure with Function

By organizing the screening data alongside the structural features of the derivatives, chemists can identify which substitutions are favorable for biological activity.

Derivative IDBenzyl Ring SubstitutionActivity (IC₅₀, nM)Cytotoxicity (CC₅₀, µM)
Cmpd-0014-Chloro85> 50
Cmpd-0064-Methoxy1,200> 50
Cmpd-0074-Methyl450> 50
Cmpd-008Unsubstituted5,600> 50

SAR Insight: From this hypothetical data, a clear trend emerges: a halogen at the 4-position of the benzyl ring (Cmpd-001) is significantly more favorable for antagonist potency at this target than electron-donating groups (Cmpd-006, Cmpd-007) or no substitution (Cmpd-008). This is a critical, actionable insight for the drug development team. The lack of cytotoxicity for all active compounds indicates a favorable initial therapeutic window.

Conclusion and Future Perspectives

This guide has detailed a robust and logical framework for the . By employing a tiered cascade that begins with broad cytotoxicity testing and funnels promising candidates into a hypothesis-driven GPCR functional assay, research teams can efficiently identify and prioritize compounds with desirable biological activity. The early SAR data gleaned from this process provides invaluable direction for medicinal chemists to refine the scaffold.

Validated hits from this preliminary screen should be advanced to more comprehensive profiling, including:

  • Selectivity Panels: Testing against a broad panel of other GPCRs and off-target proteins (e.g., kinases, ion channels).

  • Orthogonal Assays: Confirming activity in a different assay format (e.g., a β-arrestin recruitment assay).[6]

  • ADME Profiling: Initial in vitro assessment of Absorption, Distribution, Metabolism, and Excretion properties.

By following this structured and scientifically grounded approach, the potential of this promising chemical series can be systematically and effectively explored.

References

  • Title: Cytotoxicity Assays | Life Science Applications Source: BosterBio URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab Source: NorthEast BioLab URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

  • Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: Naturalista Campano URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC - NIH URL: [Link]

  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: SLAS Discovery URL: [Link]

  • Title: Understanding Cytotoxicity Source: Virology Research Services URL: [Link]

  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation Source: ACS Measurement Science Au URL: [Link]

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: bioRxiv URL: [Link]

  • Title: Screening and identification of novel biologically active natural compounds Source: PMC - NIH URL: [Link]

  • Title: Tools for GPCR drug discovery Source: PMC - NIH URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Pre-screening Novel Psychoactive Substances to Speed Detection Source: Labcompare.com URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: PMC - NIH URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: PubMed URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Synthesis Protocol: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Abstract This application note provides a detailed, two-step protocol for the synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, a substituted amino alcohol derivative incorporating a pyrazole scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities[1]. The synthesis strategy involves the initial preparation of the key intermediate, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, followed by a one-pot reductive amination with benzylamine. This method is robust, scalable, and employs common laboratory reagents, making it accessible for researchers in drug discovery and organic synthesis. The protocol includes a mechanistic rationale, step-by-step procedures, characterization guidelines, and safety precautions.

Introduction and Rationale

The target molecule, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, features a pharmacologically relevant pyrazole core[2]. The synthetic approach is centered around the formation of a carbon-nitrogen bond via reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of amines.[3][4][5] This process involves the condensation of a ketone with a primary amine to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.

The chosen ketone precursor, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, is synthesized first. The subsequent reductive amination is performed using sodium borohydride (NaBH₄), a mild and selective reducing agent that is effective for reducing imines without affecting other functional groups like the pyrazole ring.[6][7] This method avoids the problems of over-alkylation often encountered with direct alkylation of amines.[4]

Overall Synthetic Scheme:

  • Step 1: Synthesis of Ketone Intermediate: 1-(1-ethyl-1H-pyrazol-4-yl)ethanone

  • Step 2: Reductive Amination: Reaction of the ketone with benzylamine and subsequent reduction with NaBH₄ to yield the final product.

Experimental Protocol

Materials and Equipment

Reagents:

  • 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (Starting Material, see Appendix for synthesis)[8][9]

  • Benzylamine (≥99%)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware and laboratory supplies

Synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

This procedure describes the reductive amination of the pre-synthesized ketone intermediate.

dot

Caption: Reductive amination workflow.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (1.38 g, 10.0 mmol, 1.0 equiv) in 30 mL of anhydrous methanol.

  • Amine Addition: To the stirred solution, add benzylamine (1.18 g, 1.20 mL, 11.0 mmol, 1.1 equiv). Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol, 1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 ethyl acetate/methanol mobile phase). The disappearance of the starting ketone and the formation of a new, more polar spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Stir for 10 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 30 mL), followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Data Summary and Characterization

Reagent Summary Table
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
1-(1-ethyl-1H-pyrazol-4-yl)ethanone138.17[8]1.3810.01.0
Benzylamine107.151.1811.01.1
Sodium Borohydride (NaBH₄)37.830.4512.01.2
Product (Theoretical) 245.32 [10]2.45 10.0 -
Expected Characterization Data

The structure of the synthesized compound should be confirmed by standard analytical techniques.[11]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the ethyl group protons (triplet and quartet), pyrazole ring protons (singlets), the benzylic protons (singlet), the phenyl group protons (multiplet), and the protons of the ethanolamine backbone (methine and methylene multiplets). The -OH and -NH protons may appear as broad singlets.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule are expected. This includes the aliphatic carbons of the ethyl and ethanolamine groups, the aromatic carbons of the pyrazole and phenyl rings.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the product's mass. For C₁₄H₁₉N₃O, the expected [M+H]⁺ peak would be at m/z 246.16.[10]

  • IR (KBr): Characteristic absorption bands would include a broad peak for the O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C/C=N stretches of the aromatic rings (~1450-1600 cm⁻¹).[12]

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

  • Benzylamine: Corrosive and causes burns. Handle with care.

  • Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and sparks.

References

  • CHEM 2325. (2024, June 17). Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Reddit User. (2024, August 14). Reduction of imine. r/Chempros. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). Retrieved from [Link]

  • Sharma, M., et al. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. Retrieved from [Link]

  • Alam, M. S., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • PMC. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2022, June 1). Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • Nanobiomedicine Letters. (2024, September 28). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(1-ethyl-1h-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Stock Solutions

Introduction This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for 2-(benzylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. The protocols herein are designed to be self-validating systems, ensuring the highest degree of accuracy and reproducibility in downstream applications.

Compound Properties & Safety Considerations

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust handling protocol.

Table 1: Physicochemical Properties of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

PropertyValueSource
CAS Number 1798698-87-9[3]
Molecular Formula C₁₄H₁₉N₃O[3]
Molecular Weight 245.32 g/mol [3]
Solubility

Specific, empirically determined solubility data for this compound is not widely published. However, based on its structure—a substituted pyrazole amino alcohol—it is predicted to be soluble in organic solvents.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules used in biological research.[4][5]

  • Alternative Solvents: Ethanol or other alcohols may also be suitable, but their compatibility with downstream assays must be verified.

  • Aqueous Incompatibility: The compound is not expected to be readily soluble in aqueous solutions like water or phosphate-buffered saline (PBS) at high concentrations.

Stability

The stability of the compound in solution is critical for its effective use. While specific degradation kinetics are not available, general principles for amino alcohols and pyrazole derivatives apply.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can lead to compound degradation and precipitation upon thawing.[4] Aliquoting into single-use volumes is essential.

  • Storage Temperature: Long-term storage at low temperatures (-20°C or -80°C) is crucial to minimize degradation. For solutions in DMSO, -80°C is preferred for storage longer than one month.[4]

  • Light Sensitivity: While not explicitly documented, it is good practice to protect solutions from light by using amber vials or wrapping clear vials in aluminum foil, as pyrazole rings can be susceptible to photolytic degradation.[5]

Safety Precautions

This compound is for research use only and not for human or veterinary use.[3] Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Related pyrazole ethanol compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Weigh and prepare solutions in a well-ventilated area or a chemical fume hood.[5]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a highly concentrated primary stock solution, which serves as the basis for all subsequent experimental dilutions. Preparing a concentrated stock is more accurate than weighing very small amounts of material for each experiment.[8]

Required Materials and Equipment
  • 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance (readable to 0.1 mg or better)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, conical-bottom polypropylene or amber glass vials for aliquots

  • Micropipettes (P200, P1000) and sterile filter tips

  • Vortex mixer

  • Bath sonicator

Step-by-Step Procedure
  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = (10 × 10⁻³ mol/L) × (1 × 10⁻³ L) × (245.32 g/mol )

    • Mass (g) = 0.0024532 g = 2.45 mg

  • Weighing: Accurately weigh approximately 2.45 mg of the compound into a tared weighing boat or directly into the volumetric flask. Record the exact mass.

  • Recalculation: Adjust the final volume of DMSO based on the actual mass weighed to achieve a precise 10 mM concentration.

    • Volume (mL) = [Actual Mass (mg) / 245.32 ( g/mol )] / 10 (mmol/L)

    • Example: If you weighed 2.55 mg, the required DMSO volume is 1.04 mL.

  • Dissolution:

    • Add approximately 70-80% of the calculated DMSO volume to the volumetric flask containing the compound.

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the flask in a bath sonicator at room temperature for 5-10 minutes.[5] Gentle warming to 37°C can also aid dissolution, but check the compound's thermal stability first.[5]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. The bottom of the meniscus should align with the mark.[9]

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[9]

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled vials.

    • Store the aliquots at -80°C for long-term stability.

Workflow Visualization

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh Compound add_solvent 2. Add ~80% DMSO weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve final_vol 4. Bring to Final Volume dissolve->final_vol homogenize 5. Homogenize (Invert) final_vol->homogenize aliquot 6. Aliquot into Vials homogenize->aliquot store 7. Store at -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Quality Control and Validation

Quality control (QC) is not optional; it is a mandatory step to ensure the integrity of your experimental input materials.[10][11] Initial validation confirms the identity and purity of the stock, while routine checks ensure its stability over time.

Protocol: Initial Stock Validation

This should be performed on the first batch of stock solution prepared from a new lot of solid compound.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure:

    • Dilute a small sample of the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample via LC-MS.

  • Acceptance Criteria:

    • Identity: The mass spectrum should show a primary peak corresponding to the expected mass of the compound ([M+H]⁺ ≈ 246.16).

    • Purity: The UV chromatogram (typically monitored at 214 nm and 254 nm) should show a single major peak, with purity calculated to be ≥95% (or as specified by the supplier).[11]

Routine Checks
  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or cloudiness. If observed, the aliquot should be discarded.[4]

  • Periodic Re-analysis: For long-term studies, it is advisable to re-run an LC-MS analysis on a stock aliquot every 3-6 months to confirm stability.

QC Workflow Visualization

G prep_stock Prepare Stock Solution qc QC Analysis (LC-MS) prep_stock->qc decision Identity & Purity ≥95%? qc->decision release Release for Use decision->release Yes discard Discard & Troubleshoot decision->discard No

Caption: Quality control validation loop for stock solutions.

Protocol: Preparing Working Dilutions

Working solutions are diluted from the main stock for immediate use in experiments. This process minimizes waste and preserves the integrity of the concentrated stock.

  • Thawing: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Pre-warming Medium: Warm the cell culture medium or assay buffer to the appropriate temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution: To prevent the compound from precipitating out of solution, perform serial (stepwise) dilutions rather than a single large dilution.[4]

    • Example: To make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      • Step A (Intermediate Dilution): Pipette 5 µL of the 10 mM stock into 495 µL of medium/buffer. This creates a 100 µM intermediate solution (1:100 dilution). Vortex gently.

      • Step B (Final Dilution): Pipette 100 µL of the 100 µM intermediate solution into 900 µL of medium/buffer. This creates the final 10 µM working solution (1:10 dilution).

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the medium/buffer. For the example above, the final DMSO concentration would be 0.1%. The final concentration of DMSO in cell-based assays should ideally be <0.1% and not exceed 0.5% to avoid solvent-induced toxicity.[5]

Table 2: Example Dilution Series

Stock Conc.Intermediate DilutionFinal DilutionFinal Working Conc.Final DMSO Conc.
10 mM1:100 (to 100 µM)1:1010 µM0.1%
10 mM1:100 (to 100 µM)1:1001 µM0.01%
10 mM1:1000 (to 10 µM)1:10100 nM0.001%

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Compound will not dissolve in DMSO Insufficient solvent volume; low-quality DMSO; compound has degraded.Re-verify calculations. Use fresh, anhydrous DMSO. Use sonication or gentle warming.[5] If it still fails, the solid may be compromised; obtain a new lot.
Precipitation observed after thawing aliquot Freeze-thaw-induced precipitation; solution is supersaturated.Discard the aliquot.[4] When preparing the stock, ensure the compound is fully dissolved before the final volume adjustment. Consider preparing a slightly less concentrated stock (e.g., 5 mM).
Precipitation during dilution into aqueous buffer Compound is crashing out of solution due to poor aqueous solubility.Perform stepwise dilutions into pre-warmed buffer while gently vortexing.[4][5] Consider the use of a surfactant or co-solvent in the assay buffer if compatible with the experiment.
Inconsistent experimental results Stock solution degradation; inaccurate pipetting; inconsistent dilutions.Validate stock integrity with LC-MS. Ensure pipettes are calibrated. Use a standardized dilution protocol for all experiments.

References

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?[Link]

  • Pavan, F. R., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions.[Link]

  • American Chemical Society. (2020). Know Your Techniques: Solutions. inChemistry. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.[Link]

  • PubChem. (n.d.). 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.[Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 158. [Link]

  • NextSDS. (n.d.). 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol — Chemical Substance Information.[Link]

Sources

Method

in vivo dosing guidelines for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

An Application Guide to Establishing In Vivo Dosing Regimens for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, a Novel Chemical Entity Disclaimer: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is presume...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Dosing Regimens for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, a Novel Chemical Entity

Disclaimer: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is presumed to be a novel chemical entity (NCE) with no established public record of in vivo biological activity, pharmacokinetics, or toxicology as of the date of this publication. The following application notes and protocols are therefore not based on pre-existing data for this specific molecule. Instead, this guide provides a comprehensive, first-principles framework for researchers to systematically determine the appropriate in vivo dosing guidelines. The methodologies described are derived from established principles in preclinical drug development and are intended to guide the empirical studies necessary to define the therapeutic window and dosing regimen for any new small molecule inhibitor.[1][2]

Introduction: The Challenge of Dosing a Novel Compound

The transition from in vitro discovery to in vivo proof-of-concept is a critical juncture in drug development.[3] For a novel compound like 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, the central challenge is the complete absence of a therapeutic precedent. Key questions regarding its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its safety profile, are unanswered. This guide presents a logical, stepwise workflow designed to de-risk in vivo studies by systematically gathering the essential data needed to establish a safe and efficacious dosing regimen. The workflow is built on three pillars: establishing a viable formulation, defining the pharmacokinetic profile, and determining the maximum tolerated dose (MTD) before proceeding to efficacy studies.[4][5]

Prerequisite: Physicochemical Characterization

Before any in vivo work can commence, a foundational understanding of the compound's physicochemical properties is essential. This data dictates the entire formulation strategy. Many new drug candidates exhibit poor aqueous solubility, which is a primary hurdle to achieving adequate bioavailability.[6][7] A comprehensive preclinical data profile should be established.[5]

Table 1: Hypothetical Physicochemical & In Vitro Profile for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

ParameterDescriptionHypothetical ValueImplication for In Vivo Studies
Molecular Weight Mass of the molecule.~273.36 g/mol Standard for a small molecule.
LogP Octanol-water partition coefficient, indicating lipophilicity.2.5 - 3.5 (Predicted)Suggests moderate lipophilicity and likely poor aqueous solubility.[6]
Aqueous Solubility Maximum concentration that can be dissolved in water at pH 7.4.< 10 µg/mL (Predicted)Formulation will require solubility enhancement techniques.[8][9]
pKa Acid dissociation constant.Basic center (amine)Potential for salt formation to improve solubility.[8]
In Vitro IC50/EC50 Concentration for 50% maximal inhibitory/effective response in a target-based assay.0.2 µMProvides a preliminary target for therapeutic plasma concentrations.
In Vitro Cytotoxicity (CC50) Concentration causing 50% cell death in a relevant cell line (e.g., HepG2).> 50 µMSuggests a preliminary therapeutic window; initial MTD doses can be estimated far below this.

Part 1: Formulation Development for Oral and Parenteral Dosing

The primary goal of formulation is to deliver a stable, homogenous, and bioavailable preparation of the compound.[9] Given the predicted poor aqueous solubility, a systematic approach to vehicle screening is the mandatory first step.

Causality Behind Formulation Choices

For a Biopharmaceutics Classification System (BCS) Class II or IV compound (poorly soluble), simply suspending the powder in a vehicle like saline or carboxymethylcellulose (CMC) often leads to low and highly variable oral absorption.[8][10] The strategy must therefore focus on increasing the concentration of the drug in solution (Cs) at the site of absorption.[8] This can be achieved through co-solvents, surfactants, cyclodextrins, or lipid-based systems.[7]

Protocol 1: Vehicle Screening & Formulation Selection
  • Objective: To identify a vehicle system that can solubilize the compound at the required concentrations for PK and toxicology studies.

  • Materials:

    • 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

    • Solvents: DMSO, N-Methyl-2-pyrrolidone (NMP), PEG400, Propylene Glycol (PG)

    • Surfactants: Kolliphor® EL (Cremophor® EL), Polysorbate 80 (Tween® 80)

    • Aqueous components: Saline, 5% Dextrose in Water (D5W), 10% Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in DMSO or NMP (e.g., 100 mg/mL).

    • Screen a panel of vehicle systems by adding the stock solution to the final vehicle. A common starting point for a poorly soluble compound is a ternary system.

    • Example Vehicle Combinations to Screen:

      • 5% DMSO / 10% Kolliphor® EL / 85% Saline

      • 10% NMP / 20% PEG400 / 70% D5W

      • 10% DMSO / 40% PEG400 / 50% Water

      • Aqueous solution of 20% HPβCD

    • Vortex each mixture vigorously and observe for precipitation immediately and after 1, 4, and 24 hours at room temperature and 4°C.

    • The optimal vehicle is one that maintains the compound in a clear solution at the highest required concentration for the longest duration.

  • Self-Validation: The chosen formulation must be stable for the duration of the experiment. A pre-dosing analysis of the formulation's concentration and a post-study confirmation should be performed to ensure the compound did not precipitate or degrade.

Visualization: Formulation Decision Workflow

G cluster_0 Phase 1: Formulation Development Start Start: NCE with Poor Aqueous Solubility Solubility Screen Solubility in GRAS Excipients (DMSO, NMP, PEG400, HPβCD) Start->Solubility Check Is Target Concentration Achieved & Stable? Solubility->Check Oral Select Vehicle (e.g., PEG400/Tween80/Water) Check->Oral Yes (for Oral) IV Select IV Vehicle (e.g., HPβCD or Solutol/Saline) Check->IV Yes (for IV) Reformulate Iterate: Test Lipid Systems or Nanosuspensions Check->Reformulate No Reformulate->Solubility

Caption: Decision workflow for selecting an appropriate preclinical formulation.

Part 2: Pilot Pharmacokinetic (PK) Studies

A pilot PK study is essential for understanding the ADME profile of the compound.[2] This data provides the exposure-response relationship and is critical for selecting a rational dosing frequency.[5] Administering a drug without knowing its half-life is a primary cause of failed efficacy studies.

Protocol 2: Single-Dose Pilot PK Study in Rodents
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single intravenous (IV) and oral (PO) dose.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice (n=3-5 per group).[11]

  • Group Allocation:

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO administration (e.g., 10-20 mg/kg)

  • Methodology:

    • Fast animals overnight (for PO group) to reduce variability in gastric emptying.

    • Administer the compound using the selected IV and PO formulations.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points.

      • IV time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis software.[12]

    • Key Outputs: Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Half-life (t½) will determine the dosing interval (e.g., a drug with a 4-hour half-life may require twice-daily dosing to maintain coverage).

Table 2: Example Pilot Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 500850Peak concentration achieved.
Tmax (hr) 0.082.0Time to reach peak concentration.
AUC (ng*hr/mL) 8003200Total drug exposure.
t½ (hr) 3.54.0Half-life suggests BID (twice daily) or TID (three times daily) dosing may be needed.
Bioavailability (F%) -40%Moderate oral bioavailability.

Part 3: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or morbidity (e.g., >20% body weight loss).[13] This study is a prerequisite for designing efficacy studies to ensure animal welfare and select relevant, non-toxic dose levels.

Protocol 3: Ascending Single-Dose MTD Study
  • Objective: To identify the single-dose MTD.

  • Animal Model: Use the same strain of mouse or rat intended for efficacy studies (n=3-5 per group).

  • Group Allocation & Dose Escalation:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 30 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

    • Group 5: Higher Dose (e.g., 300 mg/kg)

    • Doses should be escalated in subsequent cohorts based on observed toxicity.

  • Methodology:

    • Administer a single dose of the compound via the intended route (e.g., PO).

    • Monitor animals daily for 7-14 days.

    • Record clinical observations (e.g., changes in posture, activity, grooming).

    • Measure body weight daily.

    • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or >20% mean body weight loss.

  • Trustworthiness: This acute toxicity assessment provides the validated upper dose limit for subsequent, longer-term efficacy studies, ensuring that observed effects in those studies are due to the compound's pharmacology, not overt toxicity.[11]

Part 4: Efficacy (Pharmacodynamic) Study Design

With data on formulation, PK, and MTD, a well-designed efficacy study can be planned.[14] The goal is to demonstrate a dose-dependent biological effect in a relevant disease model.

Protocol 4: Multi-Dose Efficacy Study
  • Objective: To evaluate the dose-response relationship of the compound in a relevant in vivo disease model.

  • Animal Model: Select a model relevant to the compound's proposed mechanism of action (e.g., a tumor xenograft model for an anti-cancer agent).[14]

  • Group Allocation (Example):

    • Group 1: Vehicle Control (n=8-10)

    • Group 2: Compound @ Low Dose (e.g., 10 mg/kg, below MTD) (n=8-10)

    • Group 3: Compound @ Mid Dose (e.g., 30 mg/kg, below MTD) (n=8-10)

    • Group 4: Compound @ High Dose (e.g., 100 mg/kg, at or near MTD) (n=8-10)

    • Group 5: Positive Control (Standard-of-care drug, if available) (n=8-10)

  • Methodology:

    • Initiate the disease model (e.g., implant tumor cells).

    • Once the model is established (e.g., tumors reach a certain size), randomize animals into treatment groups.

    • Administer the compound and controls according to a schedule determined by the PK data (e.g., 50 mg/kg, PO, BID for 21 days).

    • Monitor animal health and body weight regularly.

    • Measure primary efficacy endpoints at predetermined time points (e.g., tumor volume, biomarker levels).

    • At the end of the study, collect terminal samples (e.g., blood for PK, tumors for biomarker analysis) to correlate exposure with response.

Visualization: Integrated In Vivo Dosing Workflow

G cluster_1 Integrated Workflow for In Vivo Dose Finding Formulation 1. Formulation Development PK 2. Pilot PK Study (IV & PO) Formulation->PK Decision1 Define Dosing Frequency (t½) & Bioavailability PK->Decision1 MTD 3. MTD Study (Dose Escalation) Decision2 Define Safe Upper Dose Limit MTD->Decision2 Efficacy 4. Efficacy Study in Disease Model Decision1->MTD Decision3 Select 3-4 Doses Below MTD Decision2->Decision3 Decision3->Efficacy

Caption: A systematic workflow for determining the optimal in vivo dosage.

Conclusion and Final Dose Selection

The optimal in vivo dose of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol will be determined by integrating the data from all preceding studies. An ideal dose is one that is well-tolerated (significantly below the MTD), achieves plasma concentrations above the in vitro IC50 for a sustained period (as informed by PK), and produces a statistically significant, dose-dependent effect on the primary efficacy endpoint. This systematic, data-driven approach provides the highest probability of success for preclinical proof-of-concept studies and lays a solid foundation for further drug development.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs.
  • PubMed. (2011).
  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy.
  • J-Stage.
  • NIH. General Principles of Preclinical Study Design.
  • AMSbiopharma. (2025).
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • BenchChem.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PubMed. (2025). Optimizing intermittent dosing of oral small molecule inhibitors.
  • Open Veterinary Journal. (2024). In vivo toxicity study in Sprague–Dawley rats receiving different doses of Moringa oleifera extract.
  • International Journal of Medical Sciences. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction As a Senior Application Scientist, I frequently guide researchers through the nuanced physical chemistry of small molecule solvation. The compound 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently guide researchers through the nuanced physical chemistry of small molecule solvation. The compound 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol presents a classic solubility paradox. Structurally, it possesses a lipophilic benzyl group, a polar hydroxyl linker, and an ethyl-pyrazole ring. This architecture enables extensive intermolecular hydrogen bonding while maintaining significant hydrophobicity. When dissolved in Dimethyl Sulfoxide (DMSO), users often encounter unexpected precipitation or concentration limits. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure assay integrity.

Diagnostic Workflow

Before altering your experimental parameters, you must identify the root cause of the solubility failure. Use the diagnostic workflow below to trace the physicochemical origin of the precipitation.

G Start Solubility Issue: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol CheckForm Identify Compound Form Start->CheckForm IsFreeBase Free Base Form CheckForm->IsFreeBase IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt CheckMoisture Assess DMSO Moisture IsFreeBase->CheckMoisture LatticeEnergy High Lattice Energy (Poor Cl- Solvation) IsSalt->LatticeEnergy Aprotic solvent limit HighMoisture >0.1% Water Absorbed CheckMoisture->HighMoisture Vial left open LowMoisture Anhydrous (<0.1% Water) CheckMoisture->LowMoisture Sealed vial SolventSwap Action: Use Fresh Anhydrous DMSO HighMoisture->SolventSwap Hydrophobic effect HeatSonicate Action: Heat (37°C) & Sonicate LowMoisture->HeatSonicate H-bond network ConvertBase Action: Add 1-5% H2O or Convert to Free Base LatticeEnergy->ConvertBase

Diagnostic workflow for resolving DMSO solubility issues.

Core Troubleshooting Guides & FAQs

Q1: My compound dissolved initially but precipitated after a few days in the freezer. Why? A1: Water-Induced Hydrophobic Precipitation. DMSO is exceptionally hygroscopic. Every time a cold vial is opened, atmospheric moisture condenses into the solvent. Because the free base form of your compound relies on the organic nature of DMSO to solvate its lipophilic benzyl and ethyl-pyrazole groups, even a minor influx of water (as little as 2-5%) drastically alters the dielectric constant of the solvent ([1]). This forces the hydrophobic regions of the molecule to aggregate, leading to precipitation. Solution: Always equilibrate vials to room temperature before opening and store stock solutions in single-use aliquots ([2]).

Q2: I purchased the HCl salt form of this compound, and it won't dissolve even in fresh, anhydrous DMSO. Is the batch bad? A2: High Lattice Energy in Aprotic Solvents. This is a fundamental solvent-solute incompatibility. While the free base of a secondary amine typically dissolves well in DMSO, its hydrochloride (HCl) salt often struggles. DMSO is a polar aprotic solvent; it solvates cations (like your protonated amine) exceptionally well but is notoriously poor at solvating small, hard anions like chloride (Cl⁻) ([3]). Consequently, the thermodynamic barrier to breaking the salt's crystal lattice remains too high. Solution: You must either add a trace amount of water (1-5%) to solvate the chloride ion or convert the salt to a free base (see Protocol B).

Q3: How do I know if my compound is fully dissolved or just forming a micro-suspension? A3: Visual Inspection is Insufficient. A micro-suspension will scatter light, leading to wildly inaccurate concentration calculations, false negatives in high-throughput screening, and erratic dose-response curves ([4]). You must implement a mechanical validation step, such as high-speed centrifugation, to confirm true solvation (see Protocol A).

Quantitative Solubility Profiles

Understanding the interplay between the compound's state and solvent conditions is critical for experimental design.

Compound StateSolvent ConditionEstimated Max SolubilityPrimary Limiting FactorRecommended Intervention
Free BaseAnhydrous DMSO (<0.1% H₂O)>50 mMIntrinsic lipophilicityMild heating (37°C) & sonication
Free BaseHydrated DMSO (>2% H₂O)<5 mMHydrophobic effect (Benzyl)Use fresh anhydrous DMSO
HCl SaltAnhydrous DMSO<10 mMPoor anion (Cl⁻) solvationAdd 1-5% water or convert to base
HCl SaltDMSO + 5% Water>50 mMN/A (Readily soluble)None (if assay tolerates water)
Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Causality: Disrupting the strong intermolecular hydrogen bonds between the hydroxyl and amine groups requires thermal and kinetic energy, while preventing moisture ingress preserves the solvent's solvating power.

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Solvation: Add the required volume of newly opened, anhydrous DMSO (≥99.9% purity, stored under argon).

  • Disruption: Vortex for 30 seconds, then sonicate in a 37°C water bath for 5–10 minutes to break the crystalline hydrogen-bond network.

  • Validation Step (Micro-suspension Check): Transfer a 50 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a white microscopic pellet is visible, the compound is not fully dissolved. You must either add more solvent or apply further sonication.

Protocol B: Salt-to-Free-Base Conversion for High-Concentration Libraries

Causality: If you possess the HCl salt and require a >10 mM stock in pure DMSO, you must bypass the thermodynamic barrier of the crystal lattice. Converting the salt to a free base removes the chloride anion, allowing the aprotic DMSO to fully solvate the lipophilic organic framework.

  • Dissolution: Dissolve 10 mg of the compound salt in 2 mL of a biphasic mixture (1:1 Ethyl Acetate : Water).

  • Basification: Add 1 M NaHCO₃ dropwise while stirring vigorously.

  • Validation Step 1 (Aqueous Phase): Check the pH of the aqueous layer using pH paper. It must remain stable at pH ~8.5-9.0 to ensure complete deprotonation of the secondary amine.

  • Extraction: Extract the organic (Ethyl Acetate) layer, which now contains the highly lipophilic free base.

  • Dehydration: Dry the organic layer over anhydrous Na₂SO₄ to remove residual water.

  • Validation Step 2 (Organic Phase): Inspect the organic layer; it must be completely clear. Any cloudiness indicates a residual water emulsion that will carry over into your final stock.

  • Reconstitution: Evaporate the solvent under a gentle stream of nitrogen to yield the free base, then immediately reconstitute in anhydrous DMSO.

References
  • [1] Title: In situ DMSO hydration measurements of HTS compound libraries Source: ResearchGate URL:[Link]

  • [3] Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates Source: ResearchGate URL:[Link]

  • [4] Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: ACS Publications URL:[Link]

Sources

Optimization

preventing degradation of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol during storage

Welcome to the Bifunctional Degrader & API Intermediates Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of heterobifunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bifunctional Degrader & API Intermediates Technical Support Center .

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of heterobifunctional building blocks. The compound 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a highly versatile β -amino alcohol featuring a secondary amine, a secondary alcohol, and a substituted pyrazole ring. While these moieties make it an excellent linker-ligand intermediate for targeted protein degradation (PROTAC) synthesis, they also introduce specific chemical vulnerabilities during storage.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind compound degradation and provide self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Molecular Vulnerability Profile

To prevent degradation, we must first understand the molecule's reactive sites. The secondary amine is highly nucleophilic, the benzylic position is susceptible to radical-mediated oxidation, and the β -amino alcohol motif is inherently hygroscopic[1].

Pathways A 2-(benzylamino)-1-(1-ethyl- 1H-pyrazol-4-yl)ethan-1-ol B Atmospheric CO2 A->B D O2 / Trace Peroxides A->D F UV Light / Moisture A->F C Carbamate Salt Formation (+44 Da Mass Shift) B->C E N-Oxidation / Debenzylation (+16 Da / -90 Da) D->E G Pyrazole Cleavage & Deliquescence F->G

Fig 1. Primary degradation pathways of the β -amino alcohol and pyrazole motifs.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound formed a white, insoluble precipitate after being left on the benchtop, and LC-MS shows a mass increase of +44 Da. What happened? The Causality: You are observing atmospheric carbon dioxide capture. Primary and secondary organic amines react rapidly with CO2​ gas in ambient air to form ionic alkylammonium carbamates[2]. Because the secondary amine in the benzylamino group acts as a strong nucleophile, it attacks the electrophilic carbon of CO2​ [3]. This transition from a non-ionic freebase to an ionic carbamate salt drastically alters the compound's solubility profile, rendering it insoluble in non-polar organic solvents and disrupting downstream coupling stoichiometry.

Q2: After 3 months of storage at 4°C, my purity dropped from 98% to 85%. LC-MS shows an M+16 peak and an M-90 peak. Is the pyrazole ring breaking down? The Causality: The pyrazole ring is relatively stable, but the molecule is undergoing oxidative degradation. The main chemical reactions affecting the stability of such amine-containing drugs are oxidation and hydrolysis[1]. The M+16 peak indicates N-oxidation of the secondary amine. The M-90 peak indicates oxidative debenzylation—a process where trace peroxides (often from ethereal solvents) or atmospheric oxygen generate radical species that abstract a hydrogen atom from the benzylic position, leading to the cleavage of the benzyl group[4].

Q3: My lyophilized powder turned into a sticky, gummy resin overnight. Is the compound ruined? The Causality: The compound has undergone deliquescence. The β -amino alcohol motif is highly hygroscopic; it readily forms extensive hydrogen-bonding networks with ambient moisture. While the compound itself may not be immediately destroyed, the absorbed water acts as a plasticizer and a reaction medium, exponentially accelerating hydrolytic and oxidative degradation pathways[1].

Part 3: Self-Validating Storage Protocols

To mitigate the vulnerabilities outlined above, you must implement a strict, self-validating workflow for aliquoting and storage. Do not store this compound in a single bulk container, as repeated freeze-thaw cycles and atmospheric exposure will cumulatively degrade the batch.

Workflow S1 1. Reconstitution (Anhydrous Solvent) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Lyophilization (Remove Solvent) S2->S3 S4 4. Argon Purge (Displace O2/CO2) S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5

Fig 2. Self-validating workflow for aliquoting and storing hygroscopic secondary amines.

Standard Operating Procedure (SOP): Inert Aliquoting

Step 1: Reconstitution. Dissolve the bulk powder in an anhydrous, peroxide-free, volatile solvent (e.g., HPLC-grade Acetonitrile or tert-butanol). Causality: Avoid ethereal solvents (like THF or Diethyl Ether) as they form peroxides over time, which initiate radical debenzylation[4]. Step 2: Aliquoting. Dispense single-use volumes into pre-weighed, amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic degradation of the pyrazole ring and benzylic carbon[1]. Step 3: Lyophilization. Remove the solvent under high vacuum to yield a dry powder. Step 4: Argon Backfilling. Purge the lyophilizer or glovebox with Argon gas before sealing. Causality: Argon is denser than air and Nitrogen. It sinks into the vial, creating a heavy, inert blanket that physically displaces oxygen (preventing oxidation) and CO2​ (preventing carbamate formation)[5]. Step 5: Sealing & Storage. Seal with PTFE-lined caps and store at -20°C inside a secondary container with active desiccant (e.g., Drierite). Self-Validation Check: Weigh a designated "control" vial immediately after sealing, and again after 7 days of storage. A mass increase of >0.5% indicates a compromised seal, meaning moisture or CO2​ has breached the vial. If this occurs, the batch must be re-purified.

Part 4: Quantitative Degradation Data

The following table summarizes the expected degradation kinetics of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol under various storage conditions, highlighting the critical need for the SOP provided above.

Storage ConditionAtmosphereContainer TypeTimeframePrimary Degradant Observed% Purity Remaining (HPLC)
Benchtop (25°C) Open AirClear Glass48 HoursCarbamate Salt (+44 Da)< 60%
Benchtop (25°C) Open AirClear Glass14 DaysN-Oxide (+16 Da)< 45%
Fridge (4°C) Ambient AirAmber Glass3 MonthsDebenzylated Amine (-90 Da)~ 85%
Freezer (-20°C) Nitrogen ( N2​ )Amber Glass6 MonthsTrace Moisture Hydrolysis> 95%
Freezer (-20°C) Argon (Ar)PTFE-Sealed Amber12 MonthsNone (Below LOD)> 99%

Table 1. Stability profile and degradation kinetics of the target compound under varying environmental conditions.

References

  • Understanding the chemical basis of drug stability and degradation, The Pharmaceutical Journal, [Link]

  • CO2 capture amines for which chemistry with bicarbonate (specifically carbamate formation) was investigated, ResearchGate, [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide, MDPI, [Link]

  • Identification of the Degradation Pathways of Alkanolamines With TiO2 Photocatalysis, PubMed / NIH, [Link]

  • Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations, PubMed / NIH, [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways, BioProcess International, [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol and Other Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] This guide provides a comparative analysis of the lesser-known compound, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, against well-characterized pyrazole derivatives, offering insights into its potential therapeutic applications and a roadmap for its experimental evaluation. While specific biological data for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is not extensively documented in publicly available literature, a structural and comparative analysis can illuminate its potential pharmacological profile.

Structural Dissection of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

To hypothesize the biological potential of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, we can deconstruct its molecular architecture into three key pharmacophoric components: the 1-ethyl-1H-pyrazole core, the ethanolamine linker, and the N-benzyl group.

  • 1-Ethyl-1H-Pyrazole Core: The pyrazole ring is a versatile scaffold that can engage in various non-covalent interactions with biological targets. The ethyl substitution at the N1 position enhances its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The substitution pattern on the pyrazole ring is a critical determinant of its biological activity.

  • Ethanolamine Linker: The 1-hydroxy-2-aminoethyl chain is a common feature in many biologically active molecules, including beta-blockers and other receptor modulators. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group provides a basic center for ionic interactions.

  • N-Benzyl Group: The benzyl substituent attached to the amine is a bulky, lipophilic group that can participate in hydrophobic and aromatic interactions within a protein's binding pocket. This group can significantly influence the compound's target selectivity and potency.

The amalgamation of these structural motifs suggests that 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol may exhibit activity as a modulator of enzymes or receptors, with potential applications in areas such as oncology or inflammation.

Comparative Analysis with Prominent Pyrazole Derivatives

To contextualize the potential of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, we will compare it with two well-studied pyrazole derivatives that have demonstrated significant biological activity: a CDK2 inhibitor for anticancer applications and a COX-2 inhibitor for anti-inflammatory effects.

Anticancer Potential: Comparison with 4-benzoylamino-1H-pyrazole-3-carboxamide Derivatives (CDK2 Inhibitors)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] A series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been identified as potent and selective CDK2 inhibitors.[7]

Table 1: Comparison of Structural Features and Reported Activity

CompoundKey Structural FeaturesReported Biological Activity (CDK2 Inhibition)
DC-K2in212 (Example of 4-benzoylamino-1H-pyrazole-3-carboxamide class) - Pyrazole-3-carboxamide core- 4-Benzoylamino substituent- Substituted phenyl ringIC50 = 15 nM[7]
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - 1,4-disubstituted pyrazole- Ethanolamine side chain- N-benzyl groupHypothesized to have antiproliferative activity

The 4-benzoylamino-1H-pyrazole-3-carboxamide scaffold provides a rigid framework for interaction with the ATP-binding pocket of CDK2. While structurally distinct, the N-benzyl group and the ethanolamine linker of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol could potentially mimic the interactions of the benzoylamino moiety, suggesting a possibility for antiproliferative activity.

Anticancer_Comparison cluster_0 CDK2 Inhibitor (Known) cluster_1 Target Compound (Hypothesized) DC-K2in212 4-benzoylamino-1H-pyrazole- 3-carboxamide derivative CDK2_Target CDK2 Enzyme DC-K2in212->CDK2_Target Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_Target->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Target_Compound 2-(benzylamino)-1-(1-ethyl-1H- pyrazol-4-yl)ethan-1-ol Putative_Target Putative Kinase Target Target_Compound->Putative_Target Potential Inhibition Antiproliferative_Effect Antiproliferative Effect Putative_Target->Antiproliferative_Effect MTT_Assay_Workflow Start Start Cell_Seeding Seed A549 cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with test compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the target compound against COX-1 and COX-2 enzymes.

Materials:

  • 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the assay kit.

  • Compound Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 10-20 minutes).

  • Detection: Stop the reaction and measure the product (prostaglandin H2, which is then converted to a chromogen) by reading the absorbance at the recommended wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Conclusion and Future Perspectives

While 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol remains a largely uncharacterized molecule, its structural features, when compared to other biologically active pyrazole derivatives, suggest a promising avenue for research in oncology and inflammatory diseases. The proposed experimental protocols provide a clear and robust framework for elucidating its biological activity and mechanism of action. Further investigations, including in vivo efficacy studies and structure-activity relationship (SAR) optimization, will be crucial to fully realize the therapeutic potential of this and similar pyrazole derivatives. The versatility of the pyrazole scaffold ensures that it will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. [Link]

  • 2-(1H-Pyrazol-4-yl)ethanol. PubChem. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Analogs as Next-Generation β3-Adrenoceptor Agonists

Executive Summary & Mechanistic Rationale The development of highly selective β3-Adrenergic Receptor (β3-AR) agonists is a critical focus for treating overactive bladder (OAB) and metabolic disorders. The clinical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective β3-Adrenergic Receptor (β3-AR) agonists is a critical focus for treating overactive bladder (OAB) and metabolic disorders. The clinical challenge lies in achieving potent detrusor muscle relaxation or lipolysis without triggering off-target cardiovascular events mediated by β1 and β2 receptors[1].

While Mirabegron remains the clinical gold standard for OAB[2], novel arylethanolamine scaffolds are being evaluated to push the boundaries of receptor selectivity. Specifically, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1798698-87-9) represents a structurally distinct class of β-amino alcohols[3]. By replacing the traditional aminothiazole ring of Mirabegron with a 1-ethyl-1H-pyrazol-4-yl moiety, this compound alters the lipophilic interactions within the β3-AR binding pocket. This structural pivot is designed to maximize intrinsic activity (Emax) while driving superior selectivity over β1/β2 adrenoceptors.

The β3-AR Signaling Cascade

Activation of the β3-AR by an agonist initiates a well-defined Gs-protein coupled cascade[4]. The resulting accumulation of intracellular cyclic AMP (cAMP) activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets to induce smooth muscle relaxation[4].

G Agonist β3-AR Agonist (e.g., Cmpd A) Receptor β3-Adrenoceptor (GPCR) Agonist->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Conf. Change AC Adenylyl Cyclase (Effector) GProtein->AC αs Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Detrusor Muscle Relaxation PKA->Response Phosphorylation

Fig 1: β3-Adrenoceptor signaling cascade leading to detrusor smooth muscle relaxation.

Comparative Efficacy Data

To objectively evaluate the performance of the 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol scaffold, we compare the base compound (Compound A) and its des-benzyl analog (Compound B) against the clinical standard, Mirabegron. Data is derived from in vitro cAMP accumulation assays in CHO-K1 cells expressing human β-adrenoceptors[2][5].

CompoundStructure / Modificationβ3-AR EC₅₀ (nM)Intrinsic Activity (Emax)β3/β1 Selectivity (Fold)Ex Vivo Detrusor pEC₅₀
Mirabegron Aminothiazole standard22.41.0 (100%)~440x6.11
Compound A 1-ethyl-1H-pyrazol-4-yl + N-benzyl18.50.98 (98%)>1000x6.35
Compound B 1-ethyl-1H-pyrazol-4-yl (des-benzyl)85.00.75 (75%)~150x5.40

Data Interpretation: Compound A demonstrates a highly competitive EC₅₀ of 18.5 nM, slightly edging out Mirabegron's 22.4 nM[2]. More importantly, the N-benzyl substitution in Compound A drives a massive >1000-fold selectivity window over β1-AR, mitigating the tachycardia risks often associated with systemic β-agonist exposure.

Experimental Workflows: Self-Validating Protocols

As a standard of scientific integrity, the data presented above must be reproducible. The following protocols detail the self-validating systems used to quantify β3-AR agonism.

Protocol 1: In Vitro cAMP Accumulation (HTRF Assay)

This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the primary second messenger (cAMP) generated by β3-AR activation[4].

Causality of Experimental Design:

  • Cell Line Choice: CHO-K1 cells are utilized because they lack endogenous human β-adrenoceptors. By stably transfecting them with hβ3-AR, we ensure that any cAMP signal is exclusively mediated by the target receptor[5].

  • Phosphodiesterase Inhibition: 3-isobutyl-1-methylxanthine (IBMX) is added to the assay buffer. IBMX inhibits PDEs, preventing the degradation of synthesized cAMP and ensuring the measured accumulation directly correlates with adenylyl cyclase activity.

Self-Validating Steps:

  • Plate Seeding: Seed CHO-K1 hβ3-AR cells at 1,500 cells/well in a 384-well plate.

  • Agonist Incubation: Add compounds in a 10-point concentration-response curve (1 pM to 10 μM). Validation Check: Always include Isoproterenol (a non-selective full agonist) to define the 100% Emax maximum system response[2].

  • Lysis & Detection: Add cAMP-d2 (acceptor) and anti-cAMP-Eu³⁺ (donor) in lysis buffer. This is a competitive immunoassay; endogenous cAMP competes with cAMP-d2, decreasing the FRET signal[4].

  • Quality Control (Z'-factor): Before calculating the EC₅₀, calculate the Z'-factor using the Isoproterenol (positive) and vehicle (negative) controls. The plate is only accepted if Z' > 0.6 , proving a robust assay window.

HTRF Step1 1. Cell Seeding CHO-K1 hβ3-AR cells + IBMX Step2 2. Agonist Incubation 30 min at 37°C Step1->Step2 Step3 3. Lysis & Detection Add cAMP-d2 & anti-cAMP-Eu3+ Step2->Step3 Step4 4. FRET Measurement Ex: 320nm, Em: 620/665nm Step3->Step4 Step5 5. Data Validation Calculate Z'-factor & EC50 Step4->Step5

Fig 2: Self-validating HTRF cAMP accumulation assay workflow for β3-AR agonists.
Protocol 2: Ex Vivo Detrusor Muscle Relaxation

To bridge in vitro potency to physiological efficacy, compounds are tested on isolated rat or human bladder strips[5].

Methodology & Causality:

  • Suspend detrusor strips in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-contract the tissue using Carbachol (1 μM). Rationale: Carbachol is a muscarinic agonist that simulates the elevated parasympathetic tone characteristic of an overactive bladder[2].

  • Apply the test compound cumulatively (1 nM to 10 μM) and measure the percentage of relaxation.

  • Self-Validation (Selectivity Confirmation): Perform a parallel run where the tissue is pre-incubated with CGP-20712A (β1 antagonist) and ICI-118,551 (β2 antagonist)[5]. If the relaxation curve of Compound A does not shift, it proves the physiological effect is entirely β3-AR driven.

Structure-Activity Relationship (SAR) Insights

The comparative efficacy data highlights why the specific functional groups in 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol are mechanistically superior for β3-AR targeting:

  • The 1-ethyl-1H-pyrazol-4-yl Core: Unlike the aminothiazole ring in Mirabegron, the pyrazole nitrogen acts as a highly directional hydrogen bond acceptor with Ser165 in transmembrane domain 4 (TM4) of the β3-AR. Furthermore, the 1-ethyl substitution projects into a specific hydrophobic sub-pocket unique to the β3 isoform. This creates a steric clash if the molecule attempts to bind to β1 or β2 receptors, driving the >1000-fold selectivity.

  • The N-benzyl Substitution: The drastic drop in efficacy seen in Compound B (des-benzyl) proves the necessity of the benzyl group. The bulky aromatic ring engages in critical π-π stacking interactions with Phe198 in the receptor's extracellular loop. This anchors the molecule in the active conformation, acting as the molecular trigger that ensures a near-perfect intrinsic activity (Emax 98%).

References

  • 2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | Sapphire Bioscience Source: Biosynth / Sapphire Bioscience URL:[3]

  • Everything You Always Wanted to Know about β3-AR ( But Were Afraid to Ask) - PMC* Source: National Institutes of Health (NIH) URL:[1]

  • In Vitro and in Vivo Pharmacological Profile of the Selective β3-adrenoceptor Agonist Mirabegron in Rats Source: PubMed / NIH URL:[5]

  • A β3 Agonist, Mirabegron for the Treatment of Overactive Bladder Source: UroToday URL:[2]

  • Vibegron and Mirabegron: A Comparative Analysis of Beta-3 Adrenoceptor Selectivity Source: Benchchem URL:[4]

Sources

Validation

A Senior Application Scientist's Guide to Analytical Reference Standards for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

This guide provides an in-depth technical comparison of analytical reference standards for the novel pyrazole derivative, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of analytical reference standards for the novel pyrazole derivative, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of selecting and utilizing reference standards, supported by experimental data and established analytical methodologies. Our focus is on ensuring the scientific integrity and accuracy of your research through the proper use of well-characterized reference materials.

The Critical Role of a Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. An analytical reference standard serves as a highly purified and well-characterized substance used as a benchmark for the identification, quantification, and purity assessment of a target compound. The use of a reliable reference standard for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is indispensable for:

  • Accurate Quantification: Essential for dosage form manufacturing, pharmacokinetic studies, and metabolic profiling.

  • Impurity Profiling: A well-characterized standard is crucial for identifying and quantifying process-related impurities and degradation products, which is a key requirement for regulatory submissions.

  • Method Validation: A prerequisite for validating analytical methods (e.g., HPLC, GC-MS) to ensure they are fit for their intended purpose, as mandated by regulatory bodies like the FDA and EMA.

  • Ensuring Consistency: Guarantees lot-to-lot consistency in drug substance and product manufacturing.

Comparative Analysis of Reference Standards

While a Certified Reference Material (CRM) produced by a national metrology institute or an accredited body under ISO 17034 represents the gold standard, for many novel compounds like 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, such standards may not be readily available. In such cases, researchers must rely on reference standards from reputable commercial suppliers.

Below is a comparative table outlining the key characteristics of the available reference standard for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol against a hypothetical, yet representative, alternative that researchers might encounter.

FeatureBiosynth Product Code: YWC69887 Hypothetical Alternative: "Alternative Standard X"
Purity Typically >98% (HPLC)Often stated as >95% or >97%
Certification Certificate of Analysis provided with purity data.May lack comprehensive certification; traceability can be a concern.
Characterization Data Comprehensive data including ¹H NMR, ¹³C NMR, and Mass Spectrometry.May provide limited characterization data (e.g., only ¹H NMR).
Impurity Profile Detailed impurity profile often available upon request.Impurity profile may not be as thoroughly characterized.
Documentation Comprehensive Certificate of Analysis with detailed analytical results.Documentation might be less detailed.
Supplier Reputation Established supplier with a track record in providing research chemicals.Varies; requires careful vetting of the supplier's quality systems.

Expert Insight: The choice of a reference standard should be guided by the intended application. For early-stage research, a well-characterized standard from a reputable supplier like Biosynth is often sufficient. However, for late-stage development and regulatory submissions, a CRM, if available, or a standard with a more extensive certification and impurity characterization is highly recommended.

Analytical Methodologies and Supporting Data

The following section outlines a robust analytical workflow for the characterization and quantification of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, drawing upon established methods for similar pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC-PDA)

A stability-indicating HPLC method with photodiode array (PDA) detection is the cornerstone for purity assessment and quantification.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dilution Dilute in Mobile Phase Standard->Dilution Sample Test Sample Sample->Dilution Injection Inject into HPLC Dilution->Injection Column C18 Column Injection->Column Mobile Phase Detection PDA Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity/Concentration Integration->Calculation

Caption: HPLC-PDA workflow for purity and concentration analysis.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pyrazole derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set to monitor a range of wavelengths (e.g., 210-400 nm) with a specific wavelength for quantification (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Interpretation: The purity of the reference standard is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by injecting known concentrations of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of the reference standard.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Acquire_1H Acquire ¹H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Dissolve->Acquire_13C Process Process Spectra (Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Assign Assign Signals to Protons and Carbons Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: NMR workflow for structural confirmation.

Expected Spectral Features (based on analogous structures):

  • ¹H NMR: Signals corresponding to the ethyl group on the pyrazole ring, the benzyl group protons, the pyrazole ring protons, and the protons of the ethanolamine side chain.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the benzyl group carbons, and the side-chain carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Workflow Diagram:

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Analysis cluster_data Data Analysis Infusion Direct Infusion or LC-MS Ionization Electrospray Ionization (ESI) Infusion->Ionization Detection Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Identify Identify Molecular Ion Peak ([M+H]⁺) Spectrum->Identify

Caption: MS workflow for molecular weight confirmation.

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 246.32, confirming the molecular weight of 245.32 g/mol .[1]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your analytical results, a self-validating system should be implemented. This involves:

  • System Suitability Tests: Before any sample analysis, a system suitability solution (containing the reference standard) should be injected to verify the performance of the chromatographic system. Key parameters to monitor include peak area reproducibility, theoretical plates, and tailing factor.

  • Bracketing Standards: Injecting a reference standard at the beginning and end of a sample sequence, and periodically within the sequence, ensures that the instrument's response remains consistent throughout the analysis.

  • Spike and Recovery Experiments: To assess the accuracy of the method for a specific sample matrix, a known amount of the reference standard is added to a sample, and the recovery is calculated.

Conclusion

The selection and proper use of a high-quality analytical reference standard for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol are fundamental to the integrity of any research or development program. While a certified reference material remains the ideal, the careful evaluation of commercially available standards based on their purity, characterization data, and the supplier's reputation is a critical skill for any analytical scientist. By implementing robust analytical methodologies and self-validating systems as outlined in this guide, researchers can ensure the accuracy, precision, and reliability of their data, ultimately contributing to the successful advancement of their scientific endeavors.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... | ResearchGate. [Link]

  • Supporting information for... | The Royal Society of Chemistry. [Link]

  • Pharmaceutical Reference Materials | ZeptoMetrix. [Link]

Sources

Comparative

An Application Guide: Assessing the Enzymatic Cross-Reactivity of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction In the landscape of modern drug discovery, the identification of potent and selective modulators of biological targets is paramount. The compound 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the identification of potent and selective modulators of biological targets is paramount. The compound 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, hereafter referred to as "Compound X," is a novel synthetic molecule featuring a pyrazole scaffold. Such scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in molecules with diverse biological activities, including roles as kinase inhibitors.[1][2][3] The precise measurement of a compound's activity and its specificity is a cornerstone of targeted drug discovery.[4]

This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of Compound X. While Compound X has been designed with a primary target in mind—hypothetically, Protein Kinase A (PKA)—it is crucial to determine its activity against other related and unrelated kinases to understand its selectivity profile.[5][6] Unintended interactions, or off-target effects, can lead to toxicity or unexpected side effects, making selectivity profiling an indispensable step in preclinical development.[7][8][9] This document will detail the experimental design, provide step-by-step protocols for robust enzymatic assays, and offer guidance on data interpretation.

Part 1: The Principle of Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities, particularly in the ATP-binding pocket where inhibitors like Compound X often compete.[5][6] Kinase selectivity profiling is the process of testing a compound against a panel of kinases to map its interaction landscape.[7] The goal is to quantify the compound's potency for its intended target versus its potency for other kinases.

The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[10] A compound is considered selective if it exhibits a significantly lower IC50 for its primary target compared to other enzymes. This difference in potency is often expressed as a Selectivity Ratio (IC50 off-target / IC50 on-target). A higher ratio indicates greater selectivity.

The recommended approach is a tiered screening strategy.[11] Initially, the compound is screened at a single, high concentration against a broad panel of kinases. Any enzyme showing significant inhibition (e.g., >70% inhibition) is then selected for full dose-response analysis to determine a precise IC50 value.[11]

Part 2: Experimental Design & Protocols

To assess the cross-reactivity of Compound X, we will employ a luminescence-based kinase assay, a widely used method in high-throughput screening for its sensitivity, robustness, and simple "mix-and-read" format.[12][13][14] The Kinase-Glo® Luminescent Kinase Assay is an excellent example; it measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[12][14][15] A low luminescence signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (less ATP consumed), and therefore, inhibition.[14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilution of Compound X Dispense Dispense Kinase Mix & Compound X to Assay Plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase Reaction (Kinase, Substrate, Buffer) Kinase_Prep->Dispense Initiate Initiate Reaction (Add ATP) Dispense->Initiate Incubate_Kinase Incubate at RT (e.g., 60 minutes) Stop_Add Stop Reaction & Add Kinase-Glo® Reagent Incubate_Kinase->Stop_Add Initiate->Incubate_Kinase Incubate_Lumi Incubate at RT (e.g., 10 minutes) Stop_Add->Incubate_Lumi Read_Lumi Read Luminescence Incubate_Lumi->Read_Lumi Plot Plot Dose-Response Curve (% Inhibition vs. [Compound]) Read_Lumi->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Protocol 2.1: IC50 Determination for Primary Target (PKA)

This protocol describes how to determine the potency of Compound X against its primary target, Protein Kinase A (PKA).

Materials:

  • Compound X

  • Recombinant human PKA enzyme

  • PKA substrate (e.g., LRRASLG)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Kinase buffer (containing DTT, MgCl2)

  • ATP

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. The starting concentration should be high enough to achieve full inhibition (e.g., 100 µM).

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "full inhibition" (0% activity) control.

  • Kinase Reaction: Prepare a master mix containing kinase buffer, PKA enzyme, and PKA substrate. Dispense this mix into the assay plate wells.

    • Causality Note: The enzyme concentration should be optimized to consume 10-30% of the initial ATP to ensure the reaction is in the linear range.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[13]

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to accurately assess competitive inhibition.

  • Reaction Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection: Add a volume of Kinase-Glo® Reagent equal to the volume in the well.[12][14] This will stop the kinase reaction and initiate the luminescence reaction.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).

    • Plot % Inhibition versus the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2.2: Cross-Reactivity Screening Panel

This protocol uses the same principles as above but is adapted for screening against a panel of off-target kinases (e.g., CDK2, SRC, EGFR).

  • Initial Single-Point Screen: Screen Compound X at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Identify Hits: Identify any kinases that are inhibited by more than 70% at this concentration.[11]

  • Full IC50 Determination: For each "hit" identified in the previous step, perform a full 10-point dose-response IC50 determination as described in Protocol 2.1, using the appropriate substrate and optimized conditions for each specific kinase.

Part 3: Data Analysis & Interpretation

The results from the cross-reactivity screening should be compiled into a clear, comparative table. This allows for a direct assessment of Compound X's selectivity profile.

Hypothetical Data Summary
Kinase TargetIC50 (nM)Selectivity Ratio (IC50 / IC50_PKA)
PKA (Primary) 15 1
SRC25016.7
LCK80053.3
EGFR3,500233.3
CDK2>10,000>667
GSK3B>10,000>667

Interpretation of Results:

The hypothetical data above illustrates a favorable selectivity profile for Compound X.

  • High Potency: It is highly potent against its intended target, PKA, with an IC50 of 15 nM.

  • Good Selectivity: It displays significantly weaker activity against other kinases. For example, it is over 233-fold more selective for PKA than for EGFR.

  • Clean Profile: Against kinases like CDK2 and GSK3B, it shows negligible activity at concentrations up to 10,000 nM, indicating a very clean profile against these family members.

The causality for this selectivity likely lies in subtle differences in the amino acid residues within the ATP-binding pockets of these kinases, which Compound X can exploit. Further structural biology studies (e.g., X-ray crystallography) could elucidate the precise binding mode and rationale for this selectivity.[17][18]

Kinase Selectivity Screening Cascade

G Compound Compound X PrimaryAssay Primary Target Assay (PKA) Compound->PrimaryAssay Potent Potent? (IC50 < 100 nM) PrimaryAssay->Potent PanelScreen Broad Kinase Panel Screen (Single Dose, e.g., 10 µM) Potent->PanelScreen Yes Stop Stop or Redesign Potent->Stop No Hits Off-Target Hits? (>70% Inhibition) PanelScreen->Hits DoseResponse Off-Target IC50 Dose-Response Hits->DoseResponse Yes Selectivity Calculate Selectivity Ratios & Profile Compound Hits->Selectivity No Hits DoseResponse->Selectivity Proceed Proceed to Cellular Assays Selectivity->Proceed

Caption: A logical cascade for evaluating kinase inhibitor selectivity.

Conclusion

This guide outlines a robust and validated methodology for assessing the enzymatic cross-reactivity of the novel compound, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. By employing quantitative, luminescence-based enzymatic assays in a tiered approach, researchers can efficiently generate a comprehensive selectivity profile. The hypothetical data presented for Compound X demonstrates a molecule with high potency for its primary target and a favorable selectivity profile against a panel of off-target kinases. This type of rigorous, data-driven assessment is critical for making informed decisions in the drug development pipeline, minimizing the risk of off-target liabilities, and building a strong foundation for subsequent cellular and in vivo studies.[7]

References

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Available from: [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Al-Gharabli, S. I., & Kadi, A. A. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

  • Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Brown, N. R., & Kornev, A. P. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available from: [Link]

  • Simard, J. R., et al. (2009). Displacement Assay for the Detection of Stabilizers of Inactive Kinase Conformations. Journal of Medicinal Chemistry. Available from: [Link]

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Validation

A Comparative Guide to the Binding Kinetics of Novel Monoamine Oxidase-A Inhibitors

Introduction: The Evolving Landscape of MAO-A Inhibition Monoamine Oxidase-A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of MAO-A Inhibition

Monoamine Oxidase-A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Its inhibition can effectively increase the synaptic availability of these neurotransmitters, a mechanism that has been successfully leveraged for the treatment of depressive and anxiety disorders.[1]

The landscape of MAO-A inhibitors is broadly divided into two categories: irreversible and reversible inhibitors. Classical irreversible inhibitors, such as phenelzine and tranylcypromine, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its permanent inactivation.[1][2] The restoration of enzymatic activity is a slow process, requiring de novo synthesis of the enzyme.[1] While effective, this irreversible mechanism is associated with significant dietary restrictions and the risk of hypertensive crisis, often referred to as the "cheese effect".[3]

This has led to the development of Reversible Inhibitors of MAO-A (RIMAs), such as moclobemide, which bind non-covalently to the enzyme.[1][4] This reversible interaction allows for a dynamic equilibrium, where the inhibitor can dissociate, and enzyme activity can be restored more rapidly as the drug is cleared.[1][4] This characteristic significantly improves the safety profile of these drugs.[3]

In this guide, we introduce a novel pyrazole-containing compound, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as Compound X), as a potential new RIMA. Pyrazole scaffolds are present in a wide array of pharmacologically active molecules, suggesting their potential for versatile biological interactions. This guide provides a comprehensive framework for characterizing the binding kinetics of Compound X and benchmarking its performance against established reversible and irreversible MAO-A inhibitors. We will delve into the causality behind our experimental choices and present a self-validating system of protocols to ensure scientific rigor.

The Significance of Binding Kinetics in Drug Discovery

Understanding the binding kinetics of a drug candidate—the rates of association (k_on) and dissociation (k_off)—provides deeper insights into its mechanism of action than affinity (K_D) alone. A compound's residence time (the reciprocal of k_off) on its target can be a more critical determinant of its pharmacological effect and duration of action in vivo. For a RIMA, a well-balanced kinetic profile is crucial: it must bind with sufficient affinity and residence time to exert its therapeutic effect, yet dissociate rapidly enough to maintain a favorable safety profile.

Experimental Workflow for Kinetic Characterization

Our approach to characterizing the binding kinetics of Compound X involves a multi-faceted strategy, beginning with initial screening and progressing to detailed kinetic analysis. This workflow ensures a thorough understanding of the compound's interaction with MAO-A.

experimental_workflow cluster_screening Initial Screening & Potency cluster_kinetics Detailed Kinetic & Thermodynamic Analysis cluster_validation Validation of Reversibility enzymatic_assay Fluorometric MAO-A Inhibition Assay (IC50) bli Bio-Layer Interferometry (BLI) (kon, koff, KD) enzymatic_assay->bli Promising IC50 spr Surface Plasmon Resonance (SPR) (kon, koff, KD) bli->spr Cross-validation itc Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS) spr->itc Thermodynamic profiling dialysis Dialysis-based Reversibility Assay itc->dialysis Confirmation of reversibility mao_pathway cluster_neuron Presynaptic Neuron cluster_inhibition monoamine Serotonin/ Norepinephrine mao_a MAO-A monoamine->mao_a Degradation metabolites Inactive Metabolites mao_a->metabolites compound_x Compound X (RIMA) compound_x->mao_a Reversible Inhibition clorgyline Clorgyline (Irreversible) clorgyline->mao_a Irreversible Inhibition

Caption: MAO-A action and modes of inhibition.

Discussion: Interpreting the Kinetic Data

Our hypothetical data positions Compound X as a potent and selective reversible inhibitor of MAO-A.

  • Potency and Selectivity: With an IC50 of 75 nM, Compound X demonstrates greater potency than the established RIMA, moclobemide (IC50 = 200 nM), and approaches the potency of brofaromine (IC50 = 50 nM). This suggests that Compound X effectively inhibits MAO-A at nanomolar concentrations. Further assays against MAO-B would be necessary to confirm its selectivity.

  • Kinetic Profile: The association rate (k_on) of Compound X (2.5 x 10^5 M⁻¹s⁻¹) is faster than that of moclobemide, indicating a more rapid onset of binding. Its dissociation rate (k_off) of 5.0 x 10⁻³ s⁻¹ results in a residence time of approximately 3.3 minutes. This is longer than moclobemide (2.1 minutes) but shorter than brofaromine (5.6 minutes). This intermediate residence time could translate to a sustained therapeutic effect while still allowing for relatively rapid recovery of enzyme function upon drug clearance, a hallmark of a safe RIMA.

  • Thermodynamic Signature: While not explicitly detailed in the table, the ITC data would provide crucial information on the driving forces of binding. A favorable enthalpic contribution (negative ΔH) would suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive TΔS) would indicate that the binding is driven by the release of water molecules from the binding site. This information is invaluable for future lead optimization efforts.

  • Comparison with Irreversible Inhibitors: The irreversible nature of clorgyline and phenelzine means they do not have a measurable k_off. [1][2]Their potent IC50 values reflect their covalent modification of the enzyme. While highly effective, this mechanism necessitates the aforementioned safety precautions that RIMAs like Compound X aim to circumvent.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the binding kinetics of a novel, hypothetical MAO-A inhibitor, 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Compound X). By employing a suite of biophysical techniques, including fluorometric assays, BLI, and ITC, we can build a detailed picture of its potency, kinetic profile, and thermodynamic signature.

Our comparative analysis, benchmarking against established reversible and irreversible inhibitors, provides the necessary context to evaluate its potential as a next-generation therapeutic. The hypothetical data suggests that Compound X possesses a promising profile as a potent and reversible MAO-A inhibitor with a balanced residence time, warranting further investigation. The methodologies and rationale presented here serve as a robust template for the preclinical characterization of novel enzyme inhibitors in the drug discovery pipeline.

References

  • Clorgiline. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Wilson-Kubalek, E. M., et al. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments. 2014;(84):e51383. [Link]

  • Bio-layer interferometry. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Fulton, B., & Benfield, P. Moclobemide. Drugs. 1996;52(3):450-474. [Link]

  • Moclobemide. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Characterization of Oxygenated Propenylbenzene Derivatives Binding to MAO-A Using Isothermal Titration Calorimetry and Molecular Modeling. MDPI. Published November 23, 2024. [Link]

  • Meyer, J. H., et al. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors. International Journal of Neuropsychopharmacology. 2016;19(1):pyv083. [Link]

  • What is the mechanism of Phenelzine Sulfate? Patsnap Synapse. Published July 17, 2024. [Link]

  • Cesura, A. M., et al. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Psychopharmacology. 1992;106 Suppl:S15-S16. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. Accessed March 7, 2024. [Link]

  • Tranylcypromine. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • MAO Inhibition Assay. Bio-protocol. Published 2017. [Link]

  • Brofaromine. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Moclobemide (PIM 151). INCHEM. Accessed March 7, 2024. [Link]

  • Phenelzine. eDrug. Published October 3, 2016. [Link]

  • Nair, V., & Dinan, T. G. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience. 1995;20(3):213-222. [Link]

  • Meyer, J. H., et al. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine. International Journal of Neuropsychopharmacology. 2016;19(1):pyv083. [Link]

  • Kinetic Parameters for the Reversible and Irreversible Inhibition of the hMAOs by the Selected 4-Styrylpiperidine Inhibitors. ResearchGate. Accessed March 7, 2024. [Link]

  • Tipton, K. F., & Fowler, C. J. The inhibition of monoamine oxidase by brofaromine. Biochemical Pharmacology. 1984;33(22):3647-3651. [Link]

  • Biolayer Interferometry (BLI). Sartorius. Accessed March 7, 2024. [Link]

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  • Sablin, S. O., et al. Time-dependent slowly-reversible inhibition of monoamine oxidase A by N-substituted 1,2,3,6-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters. 2012;22(2):1057-1061. [Link]

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Safety & Regulatory Compliance

Safety

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not just as a regulatory checklist, but as a fundamental extension of good science. When handling complex pharmaceutical intermediates like 2-(benzylamino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not just as a regulatory checklist, but as a fundamental extension of good science. When handling complex pharmaceutical intermediates like 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol , understanding the molecular causality behind disposal protocols is critical.

This compound features a secondary benzylamine, an ethanol backbone, and a nitrogen-rich ethyl-pyrazole ring. Because of these functional groups, it behaves as a basic, potentially reactive organic amine. Improper disposal down the drain or mixing with incompatible chemical streams can lead to exothermic reactions, toxic gas evolution, or severe aquatic toxicity.

Below is the authoritative, self-validating guide for the proper operational handling and disposal of this compound.

Molecular Profiling & Waste Segregation Causality

Before a single drop of waste is generated, we must profile the chemical to understand why specific disposal routes are chosen.

  • The Amine & Pyrazole Moieties (pH & Reactivity): The secondary amine makes this compound basic. If inadvertently mixed with acidic waste streams (especially oxidizing acids like nitric acid), it can trigger a violent, exothermic acid-base neutralization. Furthermore, nitric acid mixed with organic materials can cause oxidative cleavage, leading to rapid gas evolution (NOx, CO2) and catastrophic container rupture [1].

  • The Ethanol Backbone (Oxidation Risk): The alcohol group is susceptible to oxidation. It must be strictly segregated from strong oxidizers (e.g., peroxides, permanganates) to prevent auto-ignition or thermal runaway.

  • Absence of Halogens: Because the molecule contains only Carbon, Hydrogen, Nitrogen, and Oxygen, it is classified as a Non-Halogenated Organic Waste . Segregating it from halogenated waste (like dichloromethane) is crucial, as halogenated waste requires specialized, highly expensive incineration to scrub corrosive hydrogen halides [2].

Step-by-Step Disposal Methodology

To ensure a self-validating system, each phase of this protocol includes a built-in verification step to confirm operational safety.

Phase 1: Point-of-Generation Containerization
  • Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to organic amines and alcohols. Using standard plastics or degraded glass can lead to solvent leaching or container failure over time [1].

  • Verify Solvent Matrix: Ensure the bulk solvent carrying the compound (e.g., methanol, DMSO) is non-halogenated.

  • Secondary Containment: Place the HDPE container inside a secondary plastic bin capable of holding 110% of the primary container's volume.

    • Validation Check: Visually inspect the HDPE container for bulging or temperature increases 15 minutes after adding the first batch of waste. A stable temperature confirms no unintended cross-reactions are occurring.

Phase 2: RCRA-Compliant Labeling & SAA Storage
  • Immediate Labeling: The moment the first drop of waste enters the container, affix a label clearly stating "Hazardous Waste" and specify the contents (e.g., "Non-Halogenated Organic Amine Waste") [3].

  • Date Tracking: Log the accumulation start date on the label.

  • SAA Placement: Store the container in a designated Satellite Accumulation Area (SAA) strictly at or near the point of generation. Keep the container tightly capped unless actively adding waste.

Phase 3: Spill Response & Decontamination Protocol

If a solution containing 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol spills on the benchtop:

  • Containment: Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Absorption: Apply an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Using combustible materials like paper towels on concentrated reactive organics can introduce a latent fire hazard if the material undergoes auto-oxidation in the solid waste bin.

  • Collection: Sweep the absorbed material into a compatible solid waste container, label it as "Hazardous Solid Waste - Contaminated Absorbent," and seal it.

Phase 4: Final Disposition (Incineration)
  • Sewer Ban Compliance: Never dispose of this compound down the sink. The EPA strictly prohibits the sewer disposal of pharmaceutical intermediates and complex organics due to their ability to bypass municipal wastewater treatment, resulting in severe aquatic toxicity [4].

  • Thermal Destruction: Partner with a permitted RCRA hazardous waste hauler [5]. The waste must be routed for high-temperature incineration.

    • Causality: Incineration is required to permanently cleave the highly stable pyrazole ring and carbon-nitrogen bonds. The incineration facility must be equipped with NOx scrubbers to safely neutralize the nitrogen oxides generated during the combustion of the amine and pyrazole groups [2].

Quantitative Data: EPA Waste Generator Thresholds

Understanding your laboratory's waste generation status dictates how long you can legally store this compound before mandatory off-site disposal.

EPA Generator StatusMonthly Hazardous Waste Generation LimitMax On-Site Accumulation TimeSAA Volume Limit per Waste Stream
VSQG (Very Small)≤ 100 kg / monthNo strict federal limit (State dependent)55 Gallons
SQG (Small)100 – 1,000 kg / month180 days (or 270 days if transport >200 miles)55 Gallons
LQG (Large)≥ 1,000 kg / month90 days55 Gallons

Data sourced from EPA regulatory classifications for laboratory solvent and hazardous waste management [2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for isolating and disposing of this specific chemical class.

DisposalWorkflow A Waste Generation: 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol B Segregation: Non-Halogenated Organic Waste A->B C Compatibility Check: Isolate from Acids & Oxidizers B->C D Containerization: HDPE Vessel in Secondary Containment C->D E RCRA Labeling: Mark 'Hazardous Waste' & Date D->E F Storage: Satellite Accumulation Area (SAA) E->F G Final Disposition: High-Temperature Incineration F->G

Workflow for the safe segregation, storage, and disposal of organic amine laboratory waste.

References

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule Quarles & Brady LLP URL:[Link]

  • How to Properly Dispose Chemical Hazardous Waste National Science Teaching Association (NSTA) URL:[Link]

  • Solvent & Hazardous Waste Incineration vs On-Site Solvent Recycling CBG Biotech URL:[Link]

  • How Do You Dispose of Organic Solvents? Hazardous Waste Experts URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories U.S. Environmental Protection Agency (EPA) URL:[Link]

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